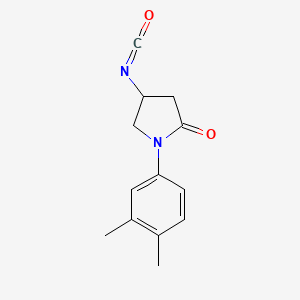

1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone

Description

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-4-isocyanatopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-12(5-10(9)2)15-7-11(14-8-16)6-13(15)17/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMBVVLWSFYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Table 1: Summary of Key Reagents and Conditions

Research Findings:

- The Ugi-based approach allows for versatile substitution at the 4-position of the pyrrolidinone ring, accommodating various aromatic groups.

- The cyclization step is crucial for establishing the pyrrolidinone core with high stereoselectivity.

- Isocyanate formation is efficiently achieved via phosgenation, with safety considerations for handling toxic reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alcohols, amines, and water can react with the isocyanate group under mild conditions.

Major Products Formed:

Oxidation: Carbonyl compounds such as carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Ureas, carbamates, or other substituted isocyanates.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry:

- This compound is utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its isocyanate functionality enables it to engage in nucleophilic reactions, making it valuable for creating ureas and carbamates, which are pivotal in medicinal chemistry and agricultural formulations.

Synthetic Routes:

- The synthesis of 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-pyrrolidinone. This reaction often requires catalysts such as Lewis acids and is conducted under inert atmospheres to minimize side reactions .

Biological Applications

Enzyme Inhibition Studies:

- The compound has been employed in research focusing on enzyme inhibitors. Its ability to form stable adducts with nucleophilic sites on enzymes allows it to be used in assays that determine enzyme activity and inhibition mechanisms.

Receptor Binding Assays:

- In pharmacological studies, this compound can be used to assess receptor-ligand interactions. The isocyanate group can react with amino acids at the active sites of receptors, providing insights into binding affinities and mechanisms .

Industrial Applications

Polymer Production:

- In industrial settings, this compound is utilized in the production of polymers and coatings. Its reactivity with various substrates allows for the development of materials with specific properties tailored for diverse applications.

Coatings and Adhesives:

- The compound's ability to form strong covalent bonds makes it suitable for use in high-performance coatings and adhesives that require durability and resistance to environmental factors .

Reaction Mechanisms

Types of Reactions:

- The compound participates in various chemical reactions:

- Oxidation: Can be oxidized to yield carbonyl compounds.

- Reduction: Reduction can produce amines or other derivatives.

- Nucleophilic Substitution: The isocyanate group can react with alcohols or amines under mild conditions to form ureas or carbamates .

Common Reagents and Conditions:

- Oxidation typically employs hydrogen peroxide or chromium-based reagents.

- Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for reduction processes.

- Nucleophiles such as alcohols and amines react with the isocyanate group under controlled conditions .

Mécanisme D'action

The mechanism by which 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone exerts its effects involves the interaction of its isocyanate group with nucleophiles. The isocyanate group can react with amines to form ureas, which are important in various biological and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous compounds:

Key Observations

Core Structure and Reactivity: The target compound’s pyrrolidinone core differs from the pyrazoline derivatives in , which exhibit lower melting points (121–130°C) due to reduced rigidity . The isocyanato group in the target compound contrasts with the alkoxy groups in pyrazolines, suggesting higher reactivity toward nucleophiles. Example 64 () shares a pyrrolidinone-like core fused with a chromenone system, resulting in a significantly higher melting point (303–306°C). This is attributed to increased molecular rigidity and strong intermolecular interactions (e.g., hydrogen bonding via the amino group) .

Substituent Effects: Alkoxy chains in pyrazolines () correlate with slight decreases in melting points as chain length increases (e.g., 126–130°C for butyloxy vs. 121–125°C for pentyloxy). Longer chains may reduce crystallinity . The methoxy groups likely enhance solubility in polar solvents .

Synthetic Routes: Pyrazolines in are synthesized via hydrazine-enone cyclocondensation, yielding high-purity products (84–86% yield) . Example 64 () employs Suzuki-Miyaura cross-coupling, highlighting the utility of transition-metal catalysis in constructing complex heterocycles .

Applications :

- The isocyanato group in the target compound positions it as a candidate for polyurethane or urea linkages, unlike the pyrazolines (), which may serve as fluorescent probes or bioactive agents.

- Example 64’s fluorinated and fused-ring structure () suggests pharmaceutical relevance, possibly as a kinase inhibitor .

Activité Biologique

1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring linked to an isocyanate group and a 3,4-dimethylphenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 218.26 g/mol. The structural components suggest interactions with various biological targets, which may influence cellular pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating processes such as apoptosis and cell proliferation.

- Receptor Interaction : The compound may interact with receptors that play critical roles in cellular signaling, which could lead to changes in gene expression related to inflammation and cancer.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory cytokines | |

| Cytotoxicity | Low cytotoxicity observed in vitro | |

| Antiproliferative | Exhibits activity against cancer cell lines |

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a murine model of acute airway inflammation. The compound demonstrated significant inhibition of inflammatory markers, suggesting its potential as a therapeutic agent for respiratory conditions .

- Cytotoxicity in Cancer Models : In vitro tests revealed that the compound exhibited low cytotoxicity against various cancer cell lines (L1210, CEM, HeLa), indicating its selectivity and potential as an anticancer agent. The IC50 values ranged from 9.6 µM to 41 µM across different cell lines .

- Mechanistic Studies : Further research into the mechanistic pathways revealed that the compound may act through the inhibition of key signaling pathways associated with tumor growth and inflammation. This was supported by docking studies that indicated favorable binding interactions with target proteins involved in these pathways .

Discussion

The unique structural features of this compound contribute to its diverse biological activities. Its potential as an anti-inflammatory and anticancer agent makes it a candidate for further pharmacological studies. However, additional research is necessary to fully elucidate its mechanisms of action and optimize its pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone?

- Methodological Answer : Use fractional factorial designs (FFD) or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). These statistical approaches minimize experimental trials while identifying critical interactions between variables. For example, a 2^k-p fractional factorial design can isolate key factors affecting yield or purity, followed by RSM to refine optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming isocyanate group position via ^13C NMR), Fourier-transform infrared spectroscopy (FTIR) for functional group validation (N=C=O stretch ~2270 cm⁻¹), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) can resolve molecular ion fragmentation patterns to verify synthetic intermediates .

Q. How should researchers assess the compound’s stability under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environmental chambers to simulate temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Monitor degradation via HPLC at regular intervals. Stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) help identify vulnerable functional groups (e.g., isocyanate hydrolysis to amine) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and energy barriers for reactions like nucleophilic additions. Pair this with reaction path sampling (e.g., nudged elastic band method) to map potential energy surfaces. Validate predictions experimentally using kinetic isotope effects or trapping intermediates .

Q. What strategies resolve contradictions between experimental data (e.g., conflicting NMR or crystallographic results)?

- Methodological Answer : Use multi-analytical cross-validation:

- NMR : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs or MestReNova).

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry.

- Dynamic NMR : Investigate conformational equilibria causing signal splitting.

Contradictions often arise from dynamic processes or impurities; orthogonal techniques reduce misinterpretation .

Q. What experimental frameworks are suitable for studying degradation pathways in complex matrices?

- Methodological Answer : Design degradation studies using LC-MS/MS to track transformation products. Employ isotope labeling (e.g., ^13C or ^2H) to trace bond cleavage sites. For environmental relevance, simulate biotic/abiotic degradation (e.g., photolysis with UV lamps, hydrolysis at varying pH). Multivariate analysis (e.g., PCA) identifies dominant degradation drivers .

Q. How can researchers distinguish kinetic vs. thermodynamic control in reactions involving this compound?

- Methodological Answer :

- Kinetic control : Conduct reactions at low temperatures with short reaction times; analyze product ratios via GC-MS.

- Thermodynamic control : Prolong reaction times at elevated temperatures to favor equilibrium products.

Computational modeling (e.g., Gibbs free energy comparisons) and variable-temperature NMR can corroborate experimental trends .

Q. What process control strategies enhance reproducibility in scaled-up synthesis?

- Methodological Answer : Implement real-time monitoring (e.g., in-situ FTIR or Raman spectroscopy) to track reaction progress. Use process analytical technology (PAT) to adjust parameters dynamically (e.g., feed rate of reagents). Statistical process control (SPC) charts (e.g., X-bar and R charts) detect deviations in critical quality attributes (CQAs) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.